1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate
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Overview
Description
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate is a synthetic organic compound with the molecular formula C12H10F4O4S. It is characterized by the presence of a fluoro group, a ketone group, and a trifluoromethanesulfonate ester. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the core benzoannulene structure.
Fluorination: Introduction of the fluoro group is achieved through electrophilic fluorination using reagents such as Selectfluor.
Ketone Formation: The ketone group is introduced via oxidation reactions, often using oxidizing agents like pyridinium chlorochromate (PCC).
Trifluoromethanesulfonate Ester Formation: The final step involves the reaction of the intermediate compound with trifluoromethanesulfonic anhydride in the presence of a base like triethylamine to form the trifluoromethanesulfonate ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions:
Substitution Reactions: The trifluoromethanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving fluorinated substrates.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethanesulfonate ester can act as a leaving group in substitution reactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate can be compared with similar compounds such as:
- 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate : This compound has a pivalate ester group instead of a trifluoromethanesulfonate ester, which affects its reactivity and applications.
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate : This compound lacks the fluoro group, which influences its chemical properties and reactivity.
The presence of the fluoro group and the trifluoromethanesulfonate ester in 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate makes it unique and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H10F4O4S |
---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
(1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H10F4O4S/c13-11-8-3-1-2-4-9(17)7(8)5-6-10(11)20-21(18,19)12(14,15)16/h5-6H,1-4H2 |
InChI Key |
BODHBIRCUYQZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=C(C=C2)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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